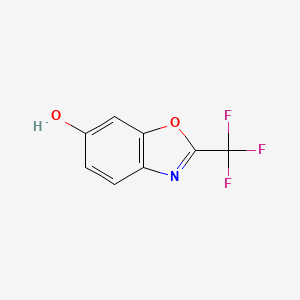

6-Benzoxazolol, 2-(trifluoromethyl)-

Description

Significance of Benzoxazole (B165842) Derivatives in Advanced Organic Chemistry

Benzoxazole derivatives are heterocyclic compounds of considerable interest due to their wide range of applications, particularly in medicinal chemistry and material science. wisdomlib.orgrsc.org The benzoxazole ring system is an aromatic, bicyclic, and planar molecule that is relatively stable and can be readily functionalized, making it an excellent starting material for synthesizing more complex, bioactive structures. nih.govwikipedia.org

The significance of these derivatives stems from their diverse and potent biological activities. Researchers have identified benzoxazoles with remarkable anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and antiviral properties. nih.govwisdomlib.orgjocpr.comglobalresearchonline.net This broad spectrum of activity is partly because the benzoxazole structure can be considered a bioisostere of natural nucleic bases like adenine (B156593) and guanine, allowing them to interact with biological targets such as enzymes and receptors within living systems. nih.govjocpr.com Consequently, many commercially important pharmaceutical drugs, such as the non-steroidal anti-inflammatory drug Flunoxaprofen, contain the benzoxazole moiety. wikipedia.org Beyond medicine, these compounds are also used as optical brighteners and in the development of fluorescent probes. wikipedia.orgnih.gov

Reported Biological Activities of Benzoxazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | wisdomlib.org |

| Antimicrobial / Antibacterial | wisdomlib.orgjocpr.com |

| Antifungal | nih.govwikipedia.orgjocpr.com |

| Anti-inflammatory | nih.govglobalresearchonline.net |

| Antioxidant | wisdomlib.orgwikipedia.org |

| Antiviral / Anti-HIV | wisdomlib.orgjocpr.com |

| Antiparasitic | wikipedia.orgjocpr.com |

| Antiallergic | nih.govwikipedia.org |

Rationale for Trifluoromethyl Substitution in Heterocyclic Compounds and its Impact on Electronic and Steric Profiles

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic scaffold is a widely used strategy in modern medicinal chemistry to enhance the parent molecule's properties. nih.govrsc.org The rationale for this substitution is rooted in the unique combination of electronic and steric characteristics imparted by the -CF3 group. mdpi.com Fluorine is the most electronegative element, and the presence of three fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.comnih.gov This strong inductive effect can significantly alter the acidity and basicity of nearby functional groups and influence the reactivity of the entire molecule. nih.govresearchgate.net

Furthermore, substituting hydrogen atoms with fluorine atoms, particularly in the form of a -CF3 group, has a profound impact on a molecule's pharmacokinetic profile. Key benefits include:

Increased Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), which can enhance a drug's ability to permeate biological membranes and improve its absorption and distribution in the body. mdpi.comrsc.org

Modulation of Binding Affinity : The steric bulk of the -CF3 group, which is larger than a methyl group, can influence how a molecule fits into the binding site of a target protein or enzyme, potentially leading to increased selectivity and potency. mdpi.comnih.gov

Comparison of Physicochemical Properties: Methyl vs. Trifluoromethyl Group

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact of Substitution |

|---|---|---|---|

| van der Waals Radius | ~2.0 Å | ~2.7 Å | Increased steric bulk. mdpi.com |

| Electronegativity (Hammett Sigma Para Constant, σp) | -0.17 (Electron-donating) | +0.54 (Strongly electron-withdrawing) | Alters electronic distribution and reactivity. nih.gov |

| Lipophilicity (Hansch-Leo Fragment Constant, π) | +0.56 | +0.88 | Enhances membrane permeability. mdpi.com |

| Bond Dissociation Energy (C-X) | ~414 kJ/mol (C-H) | ~485 kJ/mol (C-F) | Increases metabolic stability. mdpi.com |

Historical Context and Evolution of Synthetic Strategies for Benzoxazole Scaffolds

The synthesis of the benzoxazole core has been a subject of extensive research for over a century, leading to the development of numerous synthetic methodologies. nih.govtandfonline.com The traditional and most common approach involves the condensation of a 2-aminophenol (B121084) with a carbonyl compound or its derivative. nih.govresearchgate.net This foundational reaction cyclizes and dehydrates the precursors to form the fused aromatic ring system.

Historically, these reactions were often carried out under harsh conditions, requiring strong acids or high temperatures. Over the decades, synthetic strategies have evolved significantly, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope. researchgate.netijpbs.com

Key evolutionary steps in benzoxazole synthesis include:

Classical Condensation Reactions : The initial methods involved reacting 2-aminophenols with reagents like carboxylic acids, acyl chlorides, aldehydes, or esters, often catalyzed by strong mineral acids or polyphosphoric acid (PPA). researchgate.netijpbs.com

Catalyst Development : A major advancement was the introduction of various catalysts to improve yields and reduce reaction times. These include metal catalysts (e.g., copper, palladium, ruthenium), nanocatalysts, and ionic liquids. nih.govresearchgate.netijpbs.com These catalysts often allow the reactions to proceed under much milder conditions.

Green Chemistry Approaches : More recently, there has been a focus on developing environmentally benign synthetic routes. researchgate.net This includes the use of microwave-assisted synthesis, which can dramatically shorten reaction times, and employing water or solvent-free conditions to reduce chemical waste. nih.govresearchgate.net For instance, using reusable catalysts like samarium triflate in an aqueous medium represents a greener alternative to traditional methods. organic-chemistry.org

This continuous evolution of synthetic methods has made a vast array of substituted benzoxazole derivatives, including complex molecules like 6-Benzoxazolol, 2-(trifluoromethyl)-, more accessible for research and development. researchgate.netrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H4F3NO2 |

|---|---|

Molecular Weight |

203.12 g/mol |

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H |

InChI Key |

CVZNVGSJORCOEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=N2)C(F)(F)F |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the 6-Benzoxazolol, 2-(trifluoromethyl)- molecule.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the specific electronic environment of each hydrogen atom in the molecule. For the aromatic portion of the benzoxazole (B165842) ring system, three distinct signals would be anticipated. The proton at the C-7 position is expected to appear as a doublet, coupling with the proton at C-5. The proton at C-5 would likely present as a doublet of doublets due to coupling with both the C-7 and C-4 protons. The proton at C-4 would appear as a doublet, coupling only with the C-5 proton. The phenolic hydroxyl (-OH) proton at the C-6 position would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Eight distinct signals are predicted for the eight carbon atoms in the molecule. The carbon of the trifluoromethyl (-CF₃) group would be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The C-2 carbon, directly attached to the -CF₃ group, would also exhibit a quartet with a smaller coupling constant. The remaining six carbons of the benzoxazole ring system would appear as singlets, with chemical shifts indicative of their position in the aromatic and heterocyclic structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C2 | - | ~158 (q) | Carbon |

| C4 | ~7.5-7.7 | ~110-115 | Proton |

| C5 | ~6.9-7.1 | ~115-120 | Proton |

| C6-OH | ~5.0-9.0 (broad) | - | Proton |

| C7 | ~7.1-7.3 | ~105-110 | Proton |

| C3a | - | ~140-145 | Carbon |

| C6 | - | ~150-155 | Carbon |

| C7a | - | ~145-150 | Carbon |

| CF₃ | - | ~120 (q) | Carbon |

Note: The predicted values are based on general chemical shift ranges for substituted benzoxazoles and trifluoromethyl-containing aromatic compounds.

¹⁹F NMR Spectroscopy for Characterizing Trifluoromethyl Group Environment

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. nih.gov For 6-Benzoxazolol, 2-(trifluoromethyl)-, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this signal, typically in the range of -60 to -70 ppm relative to a CFCl₃ standard, is diagnostic for a -CF₃ group attached to an electron-deficient heterocyclic ring system. beilstein-journals.orgcolorado.edu This simple spectrum provides definitive evidence for the presence and electronic environment of the trifluoromethyl moiety.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the signals for H-4 and H-5, and between H-5 and H-7, confirming their adjacency on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the C-4/H-4, C-5/H-5, and C-7/H-7 pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which helps in confirming stereochemistry and conformation. For a planar molecule like this benzoxazole, NOESY could show correlations between adjacent protons, reinforcing the assignments made by COSY.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 6-Benzoxazolol, 2-(trifluoromethyl)- (molecular formula C₈H₄F₃NO₂), HRMS would provide a measured mass that matches the calculated theoretical mass (189.0194 g/mol ) to within a few parts per million, unequivocally confirming the elemental composition.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides structural information. Upon electron ionization, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for trifluoromethyl-substituted heterocycles include the loss of the CF₃ radical or rearrangement of CF₂. fluorine1.ru For the benzoxazole core, fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule, followed by the expulsion of a hydrogen cyanide (HCN) molecule, which is a characteristic pathway for benzoxazole ring systems. kobv.de

Interactive Table: Predicted HRMS Data and Fragmentation

| Species | Formula | Calculated Mass (m/z) | Description |

| [M]⁺˙ | [C₈H₄F₃NO₂]⁺˙ | 189.0194 | Molecular Ion |

| [M - CF₃]⁺ | [C₇H₄NO₂]⁺ | 120.0242 | Loss of trifluoromethyl radical |

| [M - CO]⁺˙ | [C₇H₄F₃NO]⁺˙ | 161.0245 | Loss of carbon monoxide from the oxazole (B20620) ring |

| [M - CO - HCN]⁺˙ | [C₆H₃F₃]⁺˙ | 132.0238 | Subsequent loss of hydrogen cyanide |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. arxiv.org These methods are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 6-Benzoxazolol, 2-(trifluoromethyl)- is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C=N stretching of the oxazole ring is expected around 1650-1600 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. Most notably, very strong and characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group would dominate the spectrum in the 1350-1100 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. currentseparations.com Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong signals in the Raman spectrum, which would be useful for characterizing the benzoxazole core. The C-F stretching vibrations are also typically Raman active.

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| O-H Stretch | 3400-3200 | IR | Broad |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Medium |

| C=N Stretch (Oxazole) | 1650-1600 | IR, Raman | Medium |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Strong |

| C-F Stretch (CF₃) | 1350-1100 | IR | Very Strong |

| Aromatic Ring Bending | 900-700 | IR | Strong |

Note: Data for unsubstituted Benzoxazole can be found in the NIST WebBook. nist.gov

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-resolution structure of a molecule in the solid state. This technique would precisely determine all bond lengths, bond angles, and torsion angles of 6-Benzoxazolol, 2-(trifluoromethyl)-. nih.govnih.gov

A successful crystal structure analysis would confirm the planarity of the fused benzoxazole ring system. researchgate.netresearchgate.net Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing. Key interactions would likely include hydrogen bonding from the phenolic -OH group at the C-6 position to the nitrogen or oxygen atom of a neighboring molecule. Additionally, π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal lattice. To date, a crystal structure for this specific compound has not been reported in the searched literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 6-Benzoxazolol, 2-(trifluoromethyl)-, DFT calculations would provide significant insights into its geometry, electronic characteristics, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules.

The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure would be performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for 6-Benzoxazolol, 2-(trifluoromethyl)- This table is illustrative and not based on published data for the specific compound.

| Parameter | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

DFT calculations can be used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be performed. These theoretical spectra can then be compared with experimentally obtained data to validate the computational model and to aid in the assignment of experimental signals. Discrepancies between theoretical and experimental data can often be attributed to factors such as solvent effects or intermolecular interactions in the experimental setup, which may not be fully accounted for in the gas-phase calculations.

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data This table is for illustrative purposes only.

| Spectroscopic Data | Theoretical Prediction (Illustrative) | Experimental Data (Hypothetical) |

|---|---|---|

| ¹H NMR (ppm) | 7.1 (H-4), 6.8 (H-5), 7.3 (H-7) | 7.2, 6.9, 7.4 |

| ¹³C NMR (ppm) | 110-160 | 112-162 |

| IR (cm⁻¹) | 3400 (O-H), 1620 (C=N), 1150 (C-F) | 3350, 1615, 1145 |

DFT can be employed to predict the reactivity of 6-Benzoxazolol, 2-(trifluoromethyl)-. By calculating molecular electrostatic potential (MEP) maps, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized, indicating likely sites of chemical reactions. Furthermore, DFT can be used to model reaction pathways by locating transition state structures and calculating the associated energy barriers. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of different chemical transformations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying the electronic properties of a single conformation, molecular modeling and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule. For 6-Benzoxazolol, 2-(trifluoromethyl)-, MD simulations would involve simulating the movement of the atoms over time, governed by a force field. This allows for the exploration of different rotational isomers (conformers) and the determination of their relative stabilities. Such studies are important for understanding how the molecule's shape can influence its biological activity or material properties.

Solvation Models and Environmental Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent on the molecule's geometry, electronic structure, and spectroscopic properties. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the molecule's behavior in solution. For instance, the polarity of the solvent can affect the HOMO-LUMO gap and the positions of UV-Vis absorption bands.

Chemical Reactivity, Mechanistic Insights, and Transformations

Investigation of Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies specifically on 6-Benzoxazolol, 2-(trifluoromethyl)- are not extensively documented in the public literature. However, insights can be drawn from studies on closely related benzoxazole (B165842) structures.

Research on the hydrolysis of 2-trifluoromethylbenzoxazole under acidic conditions reveals a pH-dependent mechanism. rsc.org The reaction kinetics suggest that as the pH increases, the rate-determining step shifts from nucleophilic attack on the conjugate acid of the benzoxazole to attack on the free base, and finally to attack by a hydroxide (B78521) ion. rsc.org This indicates a complex interplay between the substrate's protonation state and the attacking nucleophile. In contrast, the hydrolysis of simple benzoxazoles, like the 2-methyl derivative, can be retarded at higher acidities, suggesting that the fission of the ring's C-O bond in the tetrahedral intermediate can become the rate-limiting step at low pH. rsc.org

Kinetic analysis of the production of 2-phenylbenzoxazole (B188899), catalyzed by an ionic liquid supported on nanoparticles, has provided activation parameters for the reaction. researchgate.net These studies offer a glimpse into the energy requirements for the formation of the benzoxazole ring system.

| Parameter | Value | Conditions |

| Enthalpy of Activation (ΔH≠) | 1.67 x 10⁴ kJ mol⁻¹ | Catalytic synthesis of 2-phenylbenzoxazole |

| Entropy of Activation (ΔS≠) | -193.01 kJ mol⁻¹ | Catalytic synthesis of 2-phenylbenzoxazole |

| Rate Constant (k) at 30°C | 0.7140 mol³ L⁻³ min⁻¹ | Catalytic synthesis of 2-phenylbenzoxazole |

| This table presents kinetic parameters for the synthesis of a related benzoxazole derivative. researchgate.net |

Thermodynamic properties for the parent benzoxazole have been determined through experimental methods including combustion calorimetry and adiabatic heat-capacity calorimetry. osti.gov This research provides crucial data on the fundamental stability of the benzoxazole core. The ideal-gas thermodynamic properties, such as the Gibbs energy of formation, are essential for analyzing reaction networks involving these heterocycles. osti.gov

| Property | Value |

| pKb | 13.2 |

| Heat of Combustion | -3445 kJ/mol |

| This table shows thermodynamic properties for the parent benzoxazole compound. osti.govchemicalbook.com |

Studies of Reaction Intermediates and Transition States in Synthetic Pathways

The synthesis of the 2-(trifluoromethyl)benzoxazole scaffold proceeds through various pathways, each involving distinct intermediates and transition states. Mechanistic studies, often supported by computational chemistry, have shed light on these transient species.

One common synthetic route involves the condensation of an aminophenol with a trifluoromethyl source. When in situ generated trifluoroacetonitrile (B1584977) (CF₃CN) is used, the reaction is proposed to proceed via the nucleophilic addition of the amino group to the nitrile, forming an imidamide intermediate . rsc.org This intermediate then undergoes an intramolecular cyclization to yield the final benzoxazole product. rsc.org

Another synthetic approach utilizes triflic anhydride (B1165640) (Tf₂O) to promote the reaction between an amide and a 2-aminophenol (B121084). In this case, the proposed mechanism involves the initial reaction of the amide with Tf₂O to form a highly reactive amidinium salt intermediate . nih.gov The amino group of the 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and elimination sequence to afford the 2-substituted benzoxazole. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to probe the reaction pathways and transition states in benzoxazole formation. rsc.orgresearchgate.net For the oxidative cyclization of phenolic Schiff base precursors, computational results support a mechanism involving a concerted reductive elimination as the most plausible pathway for forming the benzoxazole ring, as it involves low kinetic barriers and is thermodynamically favorable. researchgate.net DFT calculations have also been used to investigate the mechanism of Pd-catalyzed ring-expansion reactions of trifluoromethyl benzoxazinones, suggesting that electronic factors of substituents play a key role in determining the site-selectivity of the transformation. rsc.org These computational studies are crucial for understanding the nuanced energetics of bond formation and cleavage during the synthesis of these complex heterocyclic systems. dnu.dp.ua

Catalytic Transformations Involving 6-Benzoxazolol, 2-(trifluoromethyl)- or its Derivatives

The benzoxazole core, particularly when substituted with an electron-withdrawing trifluoromethyl group, is a substrate for various catalytic transformations, enabling further functionalization and the synthesis of more complex molecules.

The reactivity of the 2-position is a key area of study. While the trifluoromethyl group itself is generally stable, related 2-trichloromethylbenzoxazoles have been shown to react with various nucleophiles under iron-catalyzed or metal-free conditions. researchgate.netfigshare.comnih.gov These reactions allow for the selective substitution at the 2-position, demonstrating a pathway for transforming the trihalomethyl group into other functionalities. researchgate.netfigshare.comnih.gov

Cross-coupling reactions are powerful tools for modifying the benzoxazole scaffold. Copper-catalyzed cross-coupling of benzoxazoles with α-fluoro alkyl bromides has been reported, showcasing the potential of transition metals to facilitate C-C bond formation at the benzoxazole ring. researchgate.net Furthermore, palladium-catalyzed reactions have been employed for the functionalization of the fused benzene (B151609) ring of 2-aryl benzoxazoles, proceeding through C-H activation. nitrkl.ac.in Rhodium-catalyzed C-H/C-H cross-coupling has also been demonstrated for related heterocyclic systems, indicating the broad potential for such transformations. pku.edu.cn

The heterocyclic ring system itself can undergo catalytic transformations. For instance, trifluoromethyl benzoxazinones, which are structurally related precursors, can undergo a Palladium-catalyzed ring-expansion reaction to form valuable 8-membered trifluoromethyl benzoxazocines. rsc.org Chiral Brønsted acids have been used to catalyze the aza-Friedel-Crafts reaction of pyrroles with trifluoromethyl benzoxazinones, highlighting the use of these heterocycles as electrophiles in asymmetric catalysis. researchgate.net

| Transformation Type | Catalyst/Conditions | Substrate/Reactant | Product |

| Nucleophilic Substitution | Iron-catalyzed or Metal-free | 2-Trichloromethylbenzoxazoles | 2-Substituted benzoxazoles |

| Cross-Coupling | Copper-catalyzed | Benzoxazoles and α-fluoro alkyl bromides | Monofluoroalkylated benzoxazoles |

| Ring-Expansion | Palladium-catalyzed | Trifluoromethyl benzoxazinones | Trifluoromethyl benzoxazocines |

| Aza-Friedel-Crafts | Chiral Brønsted Acid | Trifluoromethyl benzoxazinones and Pyrroles | Chiral pyrrole (B145914) derivatives |

| This table summarizes key catalytic transformations involving the benzoxazole core or related trifluoromethylated heterocycles. rsc.orgresearchgate.netresearchgate.netresearchgate.net |

Photochemical Behavior and Photophysical Properties of the Benzoxazole Core

The benzoxazole moiety is known for its interesting photophysical properties, often exhibiting fluorescence. The introduction of a 2-(trifluoromethyl) group can significantly modulate these characteristics.

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that can enhance the photostability and lipophilicity of molecules. beilstein-journals.orgbeilstein-journals.org In conjugated systems, the CF₃ group can influence the electronic structure, affecting absorption and emission properties. Studies on related trifluoromethylated quinoline-phenol Schiff bases have shown that these compounds can exhibit good fluorescence quantum yields and large Stokes shifts, with properties that are sensitive to solvent polarity. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org The presence of the CF₃ group is also noted to improve resistance to enzymatic degradation, a valuable property in biological applications. beilstein-journals.org

The photochemistry of trifluoromethyl-containing aromatic compounds can involve the cleavage of the C-F bond or reactions involving the trifluoromethyl group. However, studies on 2-trifluoromethylbenzimidazole under photolysis conditions indicated that it does not lose fluorine but instead forms a dimer or undergoes cleavage of the imidazole (B134444) ring. researchgate.net This suggests that the photochemical behavior of the 2-(trifluoromethyl)benzoxazole core may also involve complex transformations rather than simple C-F bond scission.

Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), have been used to model the electronic spectra of benzoxazoles that undergo excited-state intramolecular proton transfer (ESIPT). researchgate.net These calculations help to rationalize the observed photophysical properties and understand the nature of the electronic transitions involved. researchgate.net The photostability of trifluoromethylated compounds is a key feature, with studies showing good stability under irradiation with white-LED light. beilstein-journals.org

Applications in Materials Science and Specialized Organic Chemistry

Development of Functional Polymeric Materials.

The incorporation of 6-Benzoxazolol, 2-(trifluoromethyl)- into polymer structures has led to the development of high-performance materials with tailored properties.

Incorporation into Poly(aryl ether oxazole)s for Tailored Thermal, Optical, and Dielectric Properties.

Poly(aryl ether oxazole)s are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. ibm.com The introduction of the 2-(trifluoromethyl)-6-benzoxazolol moiety into the polymer backbone can further enhance these characteristics. The trifluoromethyl group is known to improve solubility, thermal stability, and optical transparency while lowering the dielectric constant of polymers. tum.denih.govsemanticscholar.org

Specifically, poly(aryl ether oxazole)s containing trifluoromethyl groups have been synthesized and characterized. tum.de These polymers are generally amorphous, leading to good solubility in a range of common organic solvents. tum.de Their glass transition temperatures can be modulated, typically falling between 136°C and 191°C, depending on the specific bisphenol monomer used in the polymerization. tum.de However, it has been noted that some of these polymers may exhibit lower thermal stability compared to other oxazole-containing polymers, with weight loss beginning at around 310°C. tum.de

Recent research into fluoro-containing poly(imide-benzoxazole) (PIBO) nano-fibrous membranes has demonstrated the potential for creating materials with low dielectric constants and high thermal stability. nih.gov By incorporating benzoxazole (B165842) units into the molecular structure of fluoro-containing polyimides, researchers have developed materials with glass transition temperatures exceeding 310°C and 5% weight loss temperatures above 500°C in a nitrogen atmosphere. nih.gov These PIBO nano-fibrous membranes exhibit low dielectric constants, with values as low as 1.64 at a frequency of 1 MHz. nih.gov

Table 1: Properties of Poly(aryl ether oxazole)s Containing Trifluoromethyl Groups

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 136 - 191 °C | tum.de |

| Onset of Weight Loss | ~310 °C | tum.de |

| Solubility | Soluble in common organic solvents | tum.de |

Table 2: Properties of Fluoro-Containing Poly(imide-benzoxazole) (PIBO) Nano-Fibrous Membranes

| Property | PIBO-1 | PIBO-2 | Reference |

| Glass Transition Temperature (Tg) | > 310 °C | > 310 °C | nih.gov |

| 5% Weight Loss Temperature (T5%) | > 500 °C | > 500 °C | nih.gov |

| Dielectric Constant (Dk) at 1 MHz | 1.64 | 1.82 | nih.gov |

| Dielectric Dissipation Factor (Df) | 0.010 - 0.018 | 0.010 - 0.018 | nih.gov |

Role in Supramolecular Chemistry and Self-Assembly Processes.

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. researchgate.netlongdom.org The principles of molecular recognition and self-assembly are central to this field, enabling the construction of complex and functional architectures from simpler molecular building blocks. longdom.orgnih.gov

The structure of 6-Benzoxazolol, 2-(trifluoromethyl)- possesses features that make it a candidate for use in supramolecular chemistry. The hydroxyl group can participate in hydrogen bonding, a key interaction in directing self-assembly processes. The aromatic benzoxazole core can engage in π-stacking interactions. The strategic placement of these functional groups allows for the design of molecules that can self-assemble into well-defined structures. researchgate.netnih.gov While direct research on the supramolecular chemistry of 6-Benzoxazolol, 2-(trifluoromethyl)- is not extensively detailed in the provided results, the principles of supramolecular assembly suggest its potential in forming ordered structures. nih.govrsc.org

Utilization as Advanced Synthetic Intermediates for Complex Molecule Synthesis.

The benzoxazole ring is a valuable scaffold in organic synthesis due to its presence in many biologically active compounds. nih.govnih.govijpsonline.com The functional groups on 6-Benzoxazolol, 2-(trifluoromethyl)- —the hydroxyl and the trifluoromethyl-substituted benzoxazole—make it a versatile intermediate for the synthesis of more complex molecules.

The hydroxyl group can be readily modified, for instance, through etherification or esterification, to introduce new functionalities. The benzoxazole core itself can be synthesized through various methods, such as the reaction of 2-aminophenols with carboxylic acids or their derivatives. organic-chemistry.orgmdpi.com The presence of the trifluoromethyl group can influence the reactivity and properties of the resulting molecules. mdpi.com

Applications in Agrochemical Research, Including as Pesticides or Herbicides.

Benzoxazole and benzothiazole derivatives have demonstrated a wide range of biological activities in the agricultural sector, including fungicidal, antiviral, and herbicidal properties. mdpi.com The trifluoromethyl group is a common substituent in many modern agrochemicals due to its ability to enhance efficacy and metabolic stability. semanticscholar.org

While specific studies on 6-Benzoxazolol, 2-(trifluoromethyl)- as a pesticide or herbicide are not detailed, the general activity of related compounds suggests its potential in this area. For example, various 2-trifluoromethyl benzimidazoles have been patented for their pesticidal activity, including herbicidal and insecticidal effects. google.com Furthermore, compositions containing 3-aryl-6-trifluoromethylpyridazinol compounds have been developed for herbicidal use. google.com The structural similarities point to the potential for 6-Benzoxazolol, 2-(trifluoromethyl)- to serve as a lead compound or intermediate in the development of new agrochemicals. google.comihsmarkit.com

Development of Bio-imaging Probes and Sensing Systems.

Fluorescent probes are indispensable tools in bioimaging, allowing for the visualization of biological processes in real-time. nih.govnih.govresearchgate.netrsc.orgpharm.or.jpnih.gov Benzoxazole derivatives are known for their fluorescent properties and are used in the development of sensors and probes. periodikos.com.brperiodikos.com.br

Derivatives of 2-(hydroxyphenyl)benzoxazole are particularly interesting due to a phenomenon known as excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and emission in the visible region. researchgate.net The trifluoromethyl group can further modulate the photophysical properties of the fluorophore.

For example, a related compound, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been shown to be a fluorescent probe for sensing magnesium cations and is sensitive to pH changes. researchgate.netnih.gov The high acidity of the fluorophenol moiety in this molecule is credited for its high sensitivity and selectivity. nih.gov This suggests that 6-Benzoxazolol, 2-(trifluoromethyl)-, with its acidic hydroxyl group and fluorinated substituent, could be a valuable platform for the design of novel fluorescent probes for various biological analytes.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis and Process Optimization

The principles of green chemistry are increasingly central to the synthesis of complex heterocyclic compounds. uniroma1.it Research efforts are focused on developing more environmentally benign and efficient methods for producing benzoxazole (B165842) derivatives, moving away from traditional protocols that often rely on harsh conditions and hazardous reagents.

Key research findings in this area include:

Eco-Friendly Catalysis: A significant shift is underway towards the use of heterogeneous, recyclable catalysts. For instance, Cu(II)-SBA-15, a mesoporous silica-based catalyst, has been successfully used for the synthesis of 2-aryl benzoxazoles through the condensation of o-aminophenols with benzaldehydes. rsc.org This type of catalyst offers high efficiency, easy separation, and reusability, contributing to a more sustainable process. rsc.org

Alternative Energy Sources: To minimize energy consumption and reduce reaction times, researchers are exploring methods like ultrasound and mechanochemical synthesis. mdpi.com Ultrasound-assisted synthesis under solvent-free conditions has been shown to produce 2-phenylbenzoxazole (B188899) with high yields in as little as 30 minutes. nih.gov

Water as a Green Solvent: The use of water as a reaction medium is a cornerstone of green chemistry. An efficient one-step synthesis of benzoxazole-2-thiols has been developed using water as the solvent, avoiding the need for volatile organic compounds. rsc.org

Efficient Synthetic Routes: New methods are being developed to improve atom economy and reduce waste. One such approach for the synthesis of 2-trifluoromethyl benzoxazoles involves the condensation of aminophenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org This method provides good to excellent yields and demonstrates the utility of novel reaction pathways. rsc.org

Table 1: Comparison of Green Synthesis Approaches vs. Conventional Methods for Benzoxazole Synthesis

| Feature | Conventional Methods | Green Chemistry Approaches | Source(s) |

|---|---|---|---|

| Catalyst | Often homogeneous, non-recyclable catalysts or stoichiometric reagents. | Heterogeneous, recyclable catalysts (e.g., Cu(II)-SBA-15). | rsc.org |

| Solvent | Volatile organic compounds (VOCs). | Water, deep eutectic solvents (DES), or solvent-free conditions. | mdpi.comrsc.org |

| Energy Input | Prolonged heating, high temperatures. | Alternative energy sources like ultrasound; reduced reaction times. | mdpi.comnih.gov |

| Reaction Time | Often several hours. | Can be reduced to minutes (e.g., 30 min). | mdpi.comnih.gov |

| Waste Generation | Higher generation of by-products and solvent waste. | Minimized waste through higher atom economy and catalyst recycling. | uniroma1.it |

Advanced Automation and Flow Chemistry in Scalable Production

For the scalable and safe production of fine chemicals, the industry is increasingly turning to continuous flow chemistry. This technology offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous intermediates. uc.ptpharmtech.com

The application of flow chemistry to the synthesis of 6-Benzoxazolol, 2-(trifluoromethyl)- and related heterocycles offers several benefits:

Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, allowing for superior control over reaction temperature and pressure. uc.pt This minimizes the risk of thermal runaways and allows for the safe handling of potentially hazardous reagents. pharmtech.com

Improved Efficiency and Yield: The precise control over parameters such as residence time, temperature, and stoichiometry often leads to cleaner reactions, higher yields, and fewer by-products. uc.pt Multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for intermediate workup and purification steps. nih.gov

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward and predictable than scaling up batch reactors. uc.pt

Automation: Flow systems are highly amenable to automation, allowing for continuous manufacturing with minimal human intervention, improved reproducibility, and real-time process monitoring and optimization. uc.pt

Recent advancements include the use of flow chemistry for tandem reactions, such as the Wittig-Michael reaction to form 2-(C-glycosyl)acetates, demonstrating the technology's capacity for complex molecular construction in a continuous manner. nih.gov Similarly, multi-step flow processes have been devised for synthesizing various oxazole (B20620) and pyrazole (B372694) derivatives, highlighting the modularity and versatility of this approach for building heterocyclic scaffolds. uc.ptmdpi.com

Table 2: Batch Processing vs. Flow Chemistry for Chemical Synthesis

| Parameter | Batch Processing | Flow Chemistry | Source(s) |

|---|---|---|---|

| Safety | Higher risk of thermal runaway; accumulation of hazardous intermediates. | Superior heat and mass transfer; minimal accumulation of intermediates. | uc.ptpharmtech.com |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over residence time, temperature, and stoichiometry. | uc.pt |

| Scalability | Complex; often requires re-optimization of reaction conditions. | Simpler; achieved by extending run time or numbering-up reactors. | uc.pt |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. | uc.pt |

| Footprint | Large reactors required for large scale. | Compact, modular systems. | uc.pt |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. For a compound like 6-Benzoxazolol, 2-(trifluoromethyl)-, these computational tools can accelerate the development of new derivatives with tailored properties.

Future applications in this domain include:

Property Prediction: In silico models are already used to predict the drug-like properties (ADME/Tox) of benzoxazole derivatives, allowing for the early-stage screening of candidates and reducing the need for extensive experimental testing. nih.gov ML algorithms can be trained on existing chemical data to predict a wide range of properties, including solubility, reactivity, and potential biological activity.

Generative Design: AI can be used to design novel molecular structures de novo. By learning the underlying rules of chemical structure and bonding from large databases, generative models can propose new derivatives of the 2-(trifluoromethyl)benzoxazole scaffold that are optimized for specific functions, such as binding to a biological target or exhibiting desired material characteristics.

Synthesis Planning: AI tools are being developed to assist chemists in designing optimal synthetic routes. These platforms can analyze the target molecule and propose step-by-step reaction pathways, suggesting reagents and conditions based on a vast repository of chemical literature, thereby accelerating the synthesis of novel compounds.

Computational Analysis: Quantum chemical calculations and molecular dynamics simulations, often augmented by machine learning, can provide deep insights into the electronic structure and conformational behavior of molecules. For instance, computational studies can elucidate how the trifluoromethyl group influences the reactivity and stability of the benzoxazole ring system. nih.gov

Exploration of Novel Chemical Space for Derivatives with Unique Reactivity or Material Properties

The 2-(trifluoromethyl)benzoxazole core is a versatile scaffold for creating novel molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the benzoxazole system, enhancing its metabolic stability and lipophilicity, which is valuable in drug design. Future research will focus on synthesizing new derivatives by modifying the core structure to unlock unique functionalities.

Key areas of exploration include:

Functionalization of the Benzene (B151609) Ring: The benzene portion of the benzoxazole core can be further substituted to modulate the molecule's properties. Introducing various functional groups can fine-tune its electronic characteristics, solubility, and biological interactions, leading to the development of new therapeutic agents or functional materials.

Development of Fluorogenic Probes: The benzoxazole scaffold is a component of many fluorescent molecules. By attaching different functional groups, derivatives of 6-Benzoxazolol, 2-(trifluoromethyl)- could be designed as specific probes for detecting ions, reactive oxygen species, or other biomolecules through changes in their fluorescence emission. The principles used in creating probes from related structures like 4-chloro-7-nitrobenzofurazan (B127121) could be adapted for this purpose. mdpi.com

Creation of Novel Antimicrobial Agents: Benzoxazole derivatives have shown a broad spectrum of antibacterial activity. nih.gov By systematically exploring the chemical space around the 6-Benzoxazolol, 2-(trifluoromethyl)- scaffold, it may be possible to develop new classes of antibiotics that are effective against drug-resistant bacteria.

Advanced Materials: The rigid, aromatic structure of the benzoxazole core makes it a candidate for inclusion in advanced materials such as organic light-emitting diodes (OLEDs), polymers with high thermal stability, or liquid crystals. The trifluoromethyl group can enhance properties like thermal stability and solubility in organic solvents, making these derivatives attractive building blocks for materials science applications.

Q & A

Q. What are the common synthetic routes for 6-benzoxazolol derivatives containing a trifluoromethyl group?

The synthesis of 2-(trifluoromethyl)-6-benzoxazolol typically involves cyclization of 2-aminophenol derivatives with trifluoromethyl-containing precursors. For example, copper-catalyzed coupling reactions or microwave-assisted methods using reagents like FeCl₃ or AgNO₃ can facilitate the formation of the benzoxazole core . Key steps include optimizing reaction temperature (e.g., 80–120°C) and solvent systems (DMF or THF) to enhance yield. The trifluoromethyl group is often introduced via electrophilic substitution or by using pre-functionalized intermediates like 2-(trifluoromethyl)benzylamine .

Q. How can LCMS and HPLC be utilized to characterize 6-benzoxazolol derivatives?

LCMS (Liquid Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography) are critical for confirming molecular weight and purity. For instance, LCMS data (e.g., m/z 742 [M+H]⁺ in ) verifies the molecular ion, while HPLC retention times (e.g., 1.25 minutes under SQD-FA05 conditions) assess compound homogeneity . Researchers should cross-validate results using both techniques to rule out isomeric impurities or degradation products.

Q. What is the role of the trifluoromethyl group in modulating physicochemical properties?

The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, improving bioavailability. Its strong electron-withdrawing nature reduces basicity of adjacent amines, as seen in fluorinated pharmaceuticals . This group also influences conformation via steric and electronic effects, which can be studied using X-ray crystallography (e.g., CCDC deposition in ).

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Conflicting spectral data (e.g., unexpected NMR shifts or LCMS adducts) require multi-technique validation. For example, if LCMS suggests a [M+H]⁺ ion at m/z 921 but HPLC shows multiple peaks, additional analyses like HRMS (High-Resolution Mass Spectrometry) or 2D-NMR (COSY, HSQC) should be employed . Computational tools (e.g., DFT calculations) can also predict spectral patterns to resolve ambiguities .

Q. What experimental design considerations are critical for optimizing trifluoromethyl incorporation?

Steric hindrance from the -CF₃ group often complicates reactions. Strategies include:

Q. How can computational modeling predict the pharmacological impact of the trifluoromethyl group?

Molecular docking studies (using PDB structures) and MD (Molecular Dynamics) simulations can analyze how the -CF₃ group interacts with target proteins. For example, fluorine’s van der Waals radius and electronegativity may enhance binding to hydrophobic pockets or stabilize hydrogen-bond networks . Tools like AutoDock Vina or Schrödinger Suite are recommended for such analyses.

Q. What are the challenges in scaling up benzoxazolol synthesis for preclinical studies?

Key challenges include:

- Purification of polar intermediates (e.g., using flash chromatography with gradients of EtOAc/hexane).

- Minimizing residual metal catalysts (e.g., Pd or Cu) via chelating resins or scavengers.

- Ensuring thermal stability during lyophilization, as -CF₃ groups may decompose at high temperatures .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) .

- Safety Protocols : Follow NIOSH guidelines for handling fluorinated compounds, including local exhaust ventilation and PPE .

- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, drying time) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.